molecular formula C9H8ClN3 B1604476 7-(Chloromethyl)quinazolin-4-amine CAS No. 323591-38-4

7-(Chloromethyl)quinazolin-4-amine

Cat. No. B1604476
CAS RN: 323591-38-4
M. Wt: 193.63 g/mol
InChI Key: GGUBGJHROIMMNE-UHFFFAOYSA-N
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Description

7-(Chloromethyl)quinazolin-4-amine is a derivative of quinazoline, a double-ring heterocyclic compound with two nitrogen heteroatoms in the six-membered aromatic ring . Quinazoline derivatives have drawn significant attention due to their wide and distinct biopharmaceutical activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives involves their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds .


Molecular Structure Analysis

The molecular structure of 7-(Chloromethyl)quinazolin-4-amine consists of a quinazoline core with a chloromethyl group attached at the 7th position and an amine group at the 4th position .


Chemical Reactions Analysis

Quinazoline derivatives have been the subject of numerous chemical reaction studies. For instance, the Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne generates the enaminone intermediate, which upon acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage affords the final product .

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives have been reported to exhibit promising characteristics as anticancer agents against various tumors . The unique structure of quinazoline allows it to interact with cancer cells, inhibiting their growth and proliferation.

Anti-Inflammatory Activity

Quinazoline derivatives have been found to possess anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and other inflammatory conditions.

Anti-Bacterial Activity

Quinazoline and its derivatives have shown significant antibacterial activity . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections.

Anti-Diabetic Activity

Some quinazoline derivatives have been found to exhibit anti-diabetic activity . They can help regulate blood sugar levels, which is crucial in managing diabetes.

Inhibition of Biofilm Formation

Certain quinazoline-based derivatives are known to inhibit the quorum sensing transcriptional regulator PqsR in P. aeruginosa, thereby attenuating biofilm formation . This property is particularly useful in preventing the formation of bacterial biofilms that are often resistant to antibiotics.

Safety And Hazards

When handling 7-(Chloromethyl)quinazolin-4-amine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Quinazoline derivatives have shown potential in various therapeutic areas, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

7-(chloromethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUBGJHROIMMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650610
Record name 7-(Chloromethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Chloromethyl)quinazolin-4-amine

CAS RN

323591-38-4
Record name 7-(Chloromethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 323591-38-4
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Synthesis routes and methods

Procedure details

To 15 ml of a saturated ethanolic ammonia solution is added 1.0 g (4.7 mmole) of 4-chloro-7-chloromethylquinazoline. The mixture is stirred at room temperature overnight. The precipitate which forms is collected to give 0.7 g of the title intermediate product, mp>300° C.; 77% yield. 1H NMR (d6-DMSO, 300 MHz) δ 8.38 (s, 1H), 8.20 (d, 1H), 7.78 (bs, 2H), 7.70 (s, 1H), 7.51 (d, 1H), 4.92 (s, 2H). EI MS, [M]+=193, 195 (Cl pattern).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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